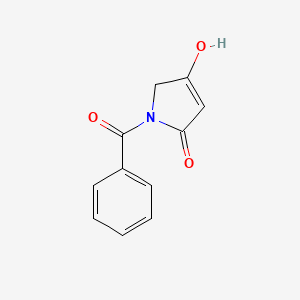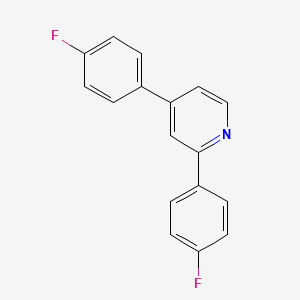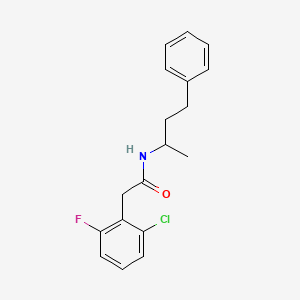
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with both aromatic and aliphatic components, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the aromatic amine: The initial step involves the preparation of 2-chloro-6-fluoroaniline through a halogenation reaction.
Acylation: The aromatic amine is then acylated using acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Alkylation: The final step involves the alkylation of the acetamide with 4-phenylbutan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonyl derivatives, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, potentially leading to new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)amine: Similar in structure but lacks the acetamide group.
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)ethanamide: Similar but with an ethanamide group instead of acetamide.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H19ClFNO |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-(2-chloro-6-fluorophenyl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C18H19ClFNO/c1-13(10-11-14-6-3-2-4-7-14)21-18(22)12-15-16(19)8-5-9-17(15)20/h2-9,13H,10-12H2,1H3,(H,21,22) |
Clave InChI |
LCWOHVDXMHVDHU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


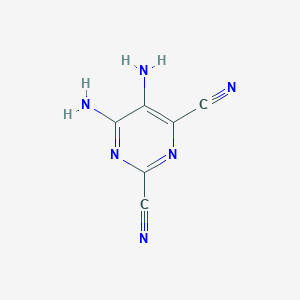
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

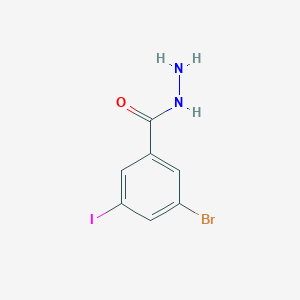
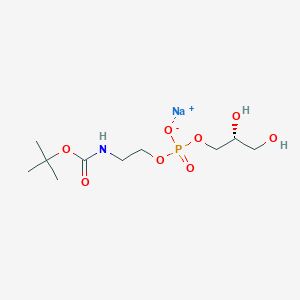
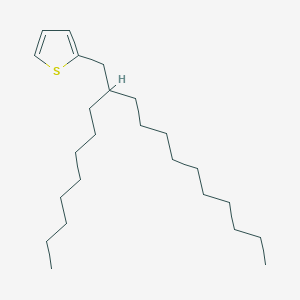

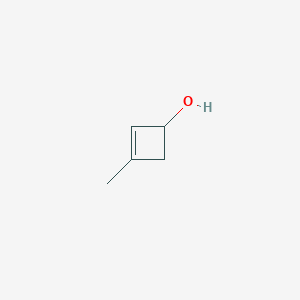

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
